3,4-Diazabicyclo[4.1.0]heptane-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-diazabicyclo[4.1.0]heptane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-4-2-1-3(2)5(9)7-6-4/h2-3H,1H2,(H,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDZQAANDBTZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601412 | |
| Record name | 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154186-56-8 | |
| Record name | 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 3,4 Diazabicyclo 4.1.0 Heptane 2,5 Dione
Cyclopropane (B1198618) Ring-Opening Reactions
The high degree of angle strain in the cyclopropane ring (C-C-C angles of 60°) makes its σ-bonds susceptible to cleavage under various conditions. These ring-opening reactions provide a pathway to functionalized piperazine-2,5-dione derivatives, which are valuable scaffolds in medicinal chemistry. The initiation of this process can be achieved through nucleophilic, electrophilic, thermal, or photochemical means.
The reaction of 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione with nucleophiles is a characteristic transformation for strained bicyclic systems. researchgate.net The mechanism typically involves an SN2-type attack by the nucleophile on one of the cyclopropane carbons, leading to the cleavage of a C-C bond and the formation of a more stable, ring-opened product. The attack can theoretically occur at either the bridgehead carbons (C1/C6) or the apical carbon (C7). The regioselectivity of the attack is dictated by steric hindrance and the electronic nature of the nucleophile. For instance, previous work on related 3,7-diazabicyclo[4.1.0]heptane systems has shown that nucleophilic attack often occurs preferentially at the carbon distal to an electron-withdrawing heteroatom. ucla.edu In this case, the amide nitrogens could influence the outcome. Softer nucleophiles may favor attack at the less hindered C7 position, while organometallic reagents might exhibit different selectivities.
The reaction is expected to proceed with a high degree of stereocontrol, resulting in an inversion of configuration at the carbon center attacked by the nucleophile, which is consistent with an SN2 pathway. arkat-usa.org
Table 1: Proposed Products from Nucleophile-Mediated Ring Opening
| Nucleophile | Reagent Example | Probable Site of Attack | Proposed Product Structure |
|---|---|---|---|
| Thiophenolate | PhSNa | C7 | 3-(Phenylthiomethyl)piperazine-2,5-dione |
| Hydride | LiAlH₄ | C7 | 3-Methylpiperazine-2,5-dione |
| Cyanide | NaCN | C7 | (2,5-Dioxopiperazin-3-yl)acetonitrile |
The cyclopropane ring can be activated towards nucleophilic attack by the action of electrophiles, particularly protic or Lewis acids. rsc.org In the case of this compound, a Lewis acid such as boron trifluoride etherate (BF3·OEt2) would likely coordinate to one of the electron-rich carbonyl oxygens. This coordination enhances the electron-withdrawing nature of the dione (B5365651) system, polarizing the C-C bonds of the cyclopropane ring and making them more susceptible to cleavage. rsc.org This activation facilitates ring opening by even weak nucleophiles present in the reaction medium.
This type of acid-catalyzed process is analogous to the aza-pinacol rearrangement observed in N-acylaziridines, where a Lewis acid promotes the formation of a cationic intermediate that subsequently rearranges. rsc.orgias.ac.in Depending on the reaction conditions and the specific acid used, the ring-opened intermediate can be trapped by a nucleophile or undergo skeletal rearrangement. For example, acid-catalyzed rearrangement of related cyclopropyl (B3062369) esters is a known method for the synthesis of fused γ-lactones. nih.gov
Table 2: Plausible Pathways for Electrophile-Initiated Ring Opening
| Electrophile | Nucleophile | Proposed Reaction Type | Resulting Heterocyclic Core |
|---|---|---|---|
| H₂SO₄ | H₂O | Acid-catalyzed hydrolysis | Ring-opened hydroxymethyl-piperazinedione |
| BF₃·OEt₂ | - | Aza-pinacol type rearrangement | Iminium intermediate |
| TiCl₄ | MeOH | Lewis acid-catalyzed methanolysis | Ring-opened methoxymethyl-piperazinedione |
Thermal or photochemical energy can also induce the cleavage of the cyclopropane ring. Thermolysis of this compound is expected to proceed via homolytic cleavage of one of the strained C-C bonds, generating a 1,3-diradical intermediate. mdpi.com This diradical can then undergo various transformations, such as intramolecular hydrogen atom transfer or skeletal rearrangement, to yield more stable products. The specific outcome would depend on the temperature and reaction conditions.
Photochemical activation offers another route for ring cleavage. The dione moiety can act as a chromophore, and upon absorption of UV light, the molecule can be promoted to an excited state. researchgate.net Intersystem crossing could lead to a triplet state, which behaves like a diradical and can initiate ring opening. Alternatively, the excited state could undergo a concerted cleavage. The photochemistry of cyclopropyl ketones is well-documented and often involves ring-opening to form radical intermediates that can participate in subsequent cycloadditions or rearrangements. nih.gov Similarly, photochemical reactions of cyclopropenones are known to proceed through decarbonylation after ring cleavage.
The regioselectivity of the ring-opening reaction—that is, which of the three C-C bonds of the cyclopropane ring is cleaved—is a critical aspect of the reactivity of this compound.
In nucleophilic reactions , the cleavage typically occurs at the bond opposite to the site of nucleophilic attack. The choice between attack at the C1/C6 bridgehead positions versus the C7 position is governed by a combination of steric and electronic factors. The C7 position is sterically less hindered, making it a likely target for many nucleophiles. arkat-usa.org
In electrophile-initiated reactions , cleavage is directed by the ability of the system to stabilize the resulting positive charge. Cleavage of the C1-C6 bond would be electronically disfavored, while cleavage of the C1-C7 or C6-C7 bonds would lead to a carbocationic center that could be stabilized by the adjacent nitrogen atom, albeit with the counteracting influence of the carbonyl group.
Stereoselectivity is often high in reactions that proceed through a concerted or SN2-type mechanism, such as many nucleophile-mediated openings, which typically result in an inversion of stereochemistry. nih.gov Reactions proceeding through radical or carbocationic intermediates, such as those initiated by thermal or photochemical means, may lead to a mixture of stereoisomers due to the planar or rapidly inverting nature of the intermediates.
Ring-Expansion Reactions
Beyond simple ring-opening, the strained bicyclic system of this compound can undergo rearrangements that lead to the formation of larger heterocyclic structures. These ring-expansion reactions are typically promoted by acids or bases and represent powerful transformations for the synthesis of medium-sized rings.
Under acidic conditions, a plausible rearrangement pathway involves the protonation of a carbonyl oxygen, followed by cleavage of the internal C1-C6 bond of the cyclopropane ring. The resulting carbocationic intermediate could then undergo a 1,2-shift, where one of the other cyclopropane bonds migrates, leading to the expansion of the six-membered ring into a seven- or eight-membered heterocycle. This type of transformation is mechanistically related to the Wagner-Meerwein rearrangement. Studies on related 1,2(1H)-diazepines have shown that bicyclic intermediates can rearrange to form larger ring systems. acs.org
Base-promoted rearrangements are less common for this type of structure but could potentially be initiated by a strong, non-nucleophilic base if an abstractable proton were available. However, given the structure of the title compound, acid-catalyzed pathways are considered more probable for inducing ring expansion.
Table 3: Potential Ring-Expansion Pathways
| Condition | Proposed Key Intermediate | Possible Final Heterocycle |
|---|---|---|
| Strong Acid (e.g., CF₃SO₃H) | Carbocation at C6 after C1-C6 bond cleavage | 1,4-Diazocane-2,5-dione derivative |
Cascade and Tandem Ring Expansion Processes
While specific cascade and tandem ring expansion processes for this compound are not extensively documented in the literature, the inherent strain of the bicyclo[4.1.0]heptane framework suggests its potential to undergo such transformations. In related systems, ring expansions are often initiated by the cleavage of the cyclopropane ring, which can be triggered by thermal, photochemical, or chemical means. For instance, the hetero-Diels-Alder reaction of 4,5-dicyanopyridazine with strained dienophiles like 1,2,3-triphenylcyclopropene (B100754) can lead to a cycloheptatriene (B165957) derivative through a cycloaddition followed by an electrocyclic ring-opening of the resulting cyclohexadiene moiety. nih.gov This suggests that the pyridazine (B1198779) core within the this compound structure could potentially engage in similar cycloaddition-ring expansion cascades.
Mechanism of Skeletal Rearrangements within the Bicyclic Framework
Skeletal rearrangements in bicyclo[4.1.0]heptane systems are a known phenomenon, often driven by the release of ring strain. Although specific studies on the skeletal rearrangements of this compound are limited, analogies can be drawn from related bicyclic compounds. For example, desymmetrization reactions of meso-bicyclo[4.1.0]heptane derivatives have been reported to proceed with the opening of the cyclopropane ring. thieme-connect.debohrium.com However, ring-retentive desymmetrization has also been achieved through a formal C(sp2)–H alkylation, indicating that skeletal rearrangements are not always accompanied by the destruction of the bicyclic core. thieme-connect.debohrium.com The presence of the dione functionality and the nitrogen atoms in this compound would likely influence the pathways of such rearrangements, potentially favoring pathways that involve the participation of these functional groups.
Reactivity of the Dione Functionality
The two carbonyl groups in this compound are key sites for chemical reactivity, enabling a variety of nucleophilic additions and condensation reactions.
The carbonyl carbons in the dione functionality are electrophilic and thus susceptible to attack by nucleophiles. This is a general characteristic of carbonyl compounds, leading to the formation of a tetrahedral intermediate. libretexts.org The subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org In the case of this compound, the addition of a nucleophile to one of the carbonyl groups would lead to a hydroxyl-substituted derivative. The reactivity of the carbonyl groups can be influenced by the steric hindrance imposed by the bicyclic framework.
General nucleophilic addition to a carbonyl group: R₂C=O + Nu⁻ → R₂C(O⁻)Nu R₂C(O⁻)Nu + H⁺ → R₂C(OH)Nu
The methylene (B1212753) group adjacent to the carbonyl groups in the six-membered ring can be considered an active methylene group, as the protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyls. This allows for the formation of a carbanion in the presence of a base, which can then participate in various condensation and substitution reactions.
A highly relevant example is the synthesis of a closely related compound, a 2,4-diazabicyclo[4.1.0]heptane-3,5-dione derivative, through the reaction of 5-bromo-1,3-dimethyluracil (B187752) with active methylene compounds like benzyl (B1604629) cyanide in the presence of a base such as sodium ethoxide. semanticscholar.org The proposed mechanism involves an initial nucleophilic attack of the carbanion at the 6-position of the uracil (B121893) ring, followed by an intramolecular cyclization with the elimination of a bromide ion to form the fused cyclopropane ring. semanticscholar.org This demonstrates the synthetic utility of reactions involving the active methylene positions in such bicyclic systems.
| Reactant 1 | Reactant 2 | Base | Product | Yield |
| 5-Bromo-1,3-dimethyluracil | Benzyl cyanide | Sodium Ethoxide | 7-Cyano-1,4-dimethyl-7-phenyl-2,4-diazabicyclo[4.1.0]heptane-3,5-dione | Not specified |
This data is for the synthesis of a 2,4-diazabicyclo[4.1.0]heptane derivative, a close analogue of the subject compound.
Reactivity at the Nitrogen Atoms
The two nitrogen atoms in the this compound molecule are part of an imide-like system, which influences their reactivity, particularly in N-alkylation and N-acylation reactions.
The protons on the nitrogen atoms of the parent this compound are acidic and can be removed by a base to form a nucleophilic anion. This anion can then react with electrophiles such as alkyl halides or acyl chlorides in N-alkylation or N-acylation reactions, respectively. The N-alkylation of cyclic imides is a well-established method for forming N-C bonds. organic-chemistry.orgnih.govbeilstein-journals.org Various bases, including potassium carbonate and cesium carbonate, have been used to facilitate these reactions. organic-chemistry.orgnih.govbeilstein-journals.org Mechanochemical methods have also been developed for the N-alkylation of imides, offering an environmentally friendly alternative to traditional solution-based approaches. nih.govbeilstein-journals.org
In the synthesis of related 2,5-diazabicyclo[4.1.0]heptane derivatives, N,N'-disubstituted compounds have been prepared, highlighting the feasibility of functionalizing both nitrogen atoms in this bicyclic system. researchgate.net A short and efficient route to N-dichloroacetyl diazabicyclo derivatives has also been developed through the acylation of a diazabicyclo precursor with dichloroacetyl chloride. researchgate.net These examples suggest that this compound can be readily functionalized at the nitrogen positions.
| Imide Substrate (Analogue) | Alkylating/Acylating Agent | Base | Solvent | Product |
| Phthalimide | Alkyl Halides | Potassium Hydroxide | Ionic Liquid | N-Alkylphthalimide |
| Aromatic Cyclic Imides | Alkyl Halides | Cesium Carbonate | N,N-dimethylformamide | N-Alkyl Aromatic Imide |
| Norbornene endo-succinimide | 1,3-Dibromopropane | Potassium Carbonate | Solvent-free (Ball Mill) | N-(3-Bromopropyl)norbornene endo-succinimide |
This table presents general conditions for the N-alkylation of cyclic imides, which are analogous to the expected reactivity of this compound.
Cycloaddition Reactions Involving this compound Moieties
Cycloaddition reactions are fundamental processes in organic synthesis for constructing cyclic compounds. The unique strained ring system of this compound suggests its potential participation in various cycloaddition pathways.
The Diels-Alder reaction is a concerted [4+2] cycloaddition that occurs between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. sigmaaldrich.com This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of complex cyclic systems. researchgate.net
In the context of the this compound moiety, its participation in a Diels-Alder reaction would depend on its specific structure. If the molecule contains a conjugated diene system, it could act as the diene component. More commonly, a double bond within the structure, particularly one activated by adjacent electron-withdrawing groups (like the dione carbonyls), could allow it to function as a dienophile. For instance, unsaturated analogues such as 5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yloxy moieties have been synthesized, indicating that double bonds can be present in this bicyclic system. nih.gov Such a double bond would be a potential site for reaction with a diene.
The general components of a Diels-Alder reaction are outlined in the following table.
| Component | Description | Potential Role of a Diazabicyclo[4.1.0]heptene-dione |
| Diene | A molecule with a conjugated π-system (4π electrons). | Could act as the diene if appropriate conjugation is present in a derivative. |
| Dienophile | A molecule with at least one π-bond (2π electrons), often activated by electron-withdrawing groups. sigmaaldrich.com | An unsaturated version of the title compound could serve as the dienophile. |
While specific examples of this compound in Diels-Alder reactions are not prominent in the literature, the fundamental principles of [4+2] cycloadditions suggest a potential reaction pathway for unsaturated derivatives of this heterocyclic system. sigmaaldrich.com
The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. organic-chemistry.org This reaction is a powerful method for synthesizing heterocyclic compounds. nih.gov The formation of the related 2,7-diazabicyclo[4.1.0]hept-4-ene core through this pathway provides a strong analogy for the potential reactivity of the title compound's framework. cdnsciencepub.comgrafiati.com
Specifically, the regiospecific 1,3-dipolar cycloaddition of 1,2-dihydropyridines (acting as the dipolarophile) with organic azides (acting as the 1,3-dipole) has been shown to afford 2,7-diazabicyclo[4.1.0]hept-4-enes. cdnsciencepub.comcdnsciencepub.com This reaction constructs the fused aziridine (B145994) ring characteristic of the diazabicyclo[4.1.0]heptane system. cdnsciencepub.comcdnsciencepub.comnih.gov The mechanism involves a concerted, pericyclic shift of 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile. organic-chemistry.org
Furthermore, bicyclic systems containing a diaziridine ring, such as 1,5-diazabicyclo[3.1.0]hexanes, can themselves serve as precursors to unstable 1,3-dipoles (azomethine imines) via thermal ring-opening. d-nb.info These in-situ generated dipoles can then be trapped by various dipolarophiles in cycloaddition reactions. d-nb.infobeilstein-journals.org This suggests that the 3,4-diazabicyclo[4.1.0]heptane core could potentially undergo ring-opening to form a 1,3-dipole, which could then participate in cycloaddition reactions.
A summary of the analogous formation reaction is presented below.
| 1,3-Dipole | Dipolarophile | Product |
| Organic Azides (R-N₃) | 1,2-Dihydropyridines | 2,7-Diazabicyclo[4.1.0]hept-4-enes cdnsciencepub.comcdnsciencepub.com |
| Organic Azides (R-N₃) | 1,4-Dihydropyridines | 2,7-Diazabicyclo[4.1.0]hept-3-enes nih.gov |
This body of research indicates that 1,3-dipolar cycloadditions are a key transformation for both forming and potentially modifying the diazabicyclo[4.1.0]heptane ring system.
Structural Elucidation and Characterization Methodologies for 3,4 Diazabicyclo 4.1.0 Heptane 2,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
A ¹H NMR spectrum of 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione would be anticipated to reveal the number of distinct proton environments, their relative ratios, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the protons would be indicative of their electronic environment. For instance, protons adjacent to the carbonyl groups and the nitrogen atoms of the diazabicyclo ring system would be expected to resonate at a lower field (higher ppm values) due to deshielding effects.
The coupling constants (J values) between adjacent protons would provide crucial information about the dihedral angles, which in turn helps in establishing the stereochemistry of the molecule, particularly the relative orientation of the protons on the cyclopropane (B1198618) and the six-membered ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1/H6 | Not Available | Not Available | Not Available |
| H7 | Not Available | Not Available | Not Available |
Note: Specific experimental data is not available. The table is a representation of the type of data that would be collected.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon signals would be characteristic of their functional group. The carbonyl carbons (C2 and C5) would be expected to appear significantly downfield (around 170 ppm or higher) due to the strong deshielding effect of the oxygen atoms. The carbons of the cyclopropane ring would likely resonate at a relatively upfield position.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1/C6 | Not Available |
| C2/C5 | Not Available |
Note: Specific experimental data is not available. The table represents the expected data format.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity of protons within the bicyclic system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (two- or three-bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity across the nitrogen atoms and the carbonyl groups, solidifying the assignment of the bicyclic framework.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as clues to its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of its elemental formula (C₅H₆N₂O₂).
Table 3: Predicted HRMS Data for this compound
| Formula | Calculated Exact Mass | Observed Mass |
|---|
Note: Specific experimental data is not available.
In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to infer its connectivity.
For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bicyclic ring system. Potential fragmentation could include the loss of CO, N₂, or parts of the hydrocarbon framework. Analysis of the masses of the resulting fragment ions would provide valuable information for confirming the proposed structure.
Table 4: Potential Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
|---|---|
| 126 | [M]⁺ |
| Not Available | Not Available |
Note: Specific fragmentation data is not available. The table illustrates potential fragments.
Structural Analysis of this compound Remains Elusive
A thorough review of scientific literature and chemical databases reveals a significant gap in the experimental and computational data available for the chemical compound this compound. Despite extensive searches for its structural and characterization data, specific details regarding its infrared (IR) spectroscopy and X-ray crystallography could not be located.
The requested analysis, which was to be structured around specific spectroscopic and crystallographic methodologies, cannot be completed due to the absence of published research on this particular molecule. The inquiry sought to detail functional group identification via IR spectroscopy and to explore the solid-state structure, including conformational analysis and intermolecular interactions, through X-ray crystallography.
While research exists for related bicyclic compounds and various derivatives of diazabicyclo[4.1.0]heptane, the specific data for the parent dione (B5365651), this compound, is not present in the accessible literature. For instance, studies on substituted 2,4-diazabicyclo[4.1.0]heptane-3,5-diones and 5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yloxy moieties have been published, but these differ from the target compound.
Consequently, the subsections outlined for the article—Infrared (IR) Spectroscopy for Functional Group Identification, X-ray Crystallography for Solid-State Structural Determination, Conformation and Torsion Angle Analysis of the Bicyclic System, and Intermolecular Interactions and Crystal Packing—cannot be addressed with scientifically accurate and specific information.
Until research focusing on the synthesis and characterization of this compound is conducted and published, a detailed structural elucidation remains unavailable.
Computational and Theoretical Chemistry Studies on 3,4 Diazabicyclo 4.1.0 Heptane 2,5 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. However, specific studies applying these methods to 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione have not been identified in the surveyed literature.
Electronic Structure and Bonding Analysis
No dedicated studies on the electronic structure and bonding analysis of this compound were found. Such an analysis would typically involve the computation of molecular orbitals, electron density distribution, and bond order to describe the nature of chemical bonds within the molecule.
Conformational Landscape and Energy Minima Determination
A search for research detailing the conformational landscape and the determination of energy minima for this compound did not yield any specific results. This type of study is crucial for identifying the most stable three-dimensional structures of the molecule.
Reaction Mechanism Elucidation via Transition State Calculations
There is no available research that elucidates the reaction mechanisms involving this compound through transition state calculations. These computational methods are used to map the energy profile of a chemical reaction, identifying the high-energy transition states that connect reactants and products.
Prediction of Spectroscopic Parameters
No published data were found regarding the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. Computational spectroscopy is a powerful tool for complementing experimental characterization.
Molecular Dynamics Simulations
Molecular dynamics simulations provide insight into the dynamic behavior of molecules over time.
Investigation of Dynamic Conformational Behavior
Specific molecular dynamics simulation studies investigating the dynamic conformational behavior of this compound are not present in the current body of scientific literature. Such simulations would reveal how the molecule's shape and structure fluctuate under different conditions.
Solvent Effects on Structure and Reactivity of this compound
The structure and reactivity of this compound are theoretically susceptible to the influence of the surrounding solvent medium. Computational studies on related bicyclic amides and strained ring systems suggest that solvent polarity can significantly impact conformational equilibria, transition states, and reaction pathways.
In the case of this compound, the presence of two polar amide groups within a strained bicyclic framework implies a notable dipole moment. Polar protic solvents, such as water and alcohols, are expected to stabilize the ground state of the molecule through hydrogen bonding with the carbonyl oxygens and N-H protons. This stabilization can, in turn, affect the molecule's reactivity. For instance, in reactions where the transition state is more polar than the ground state, polar solvents would likely accelerate the reaction rate. Conversely, if the transition state is less polar, an increase in solvent polarity could lead to a decrease in the reaction rate.
Nonpolar aprotic solvents, on the other hand, would have a lesser effect on the electrostatic stabilization of the molecule. In such environments, the intrinsic reactivity of the strained ring system would be more pronounced. The choice of solvent can also influence the conformational preference of the bicyclic system, although the fused cyclopropane (B1198618) ring significantly restricts conformational flexibility.
A hypothetical study of solvent effects on the hydrolysis of the amide bonds in this compound would likely reveal a dependence on the solvent's ability to stabilize the tetrahedral intermediate formed during the reaction. The table below illustrates a theoretical correlation between solvent properties and expected reactivity trends for a generic nucleophilic acyl substitution on an amide.
| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor/Acceptor | Expected Relative Rate of Hydrolysis |
| Water | 78.5 | Both | High |
| Methanol | 32.6 | Both | Moderate-High |
| Acetonitrile | 37.5 | Acceptor | Moderate |
| Dichloromethane (B109758) | 8.9 | Neither | Low |
| Hexane | 1.9 | Neither | Very Low |
Structure-Reactivity and Structure-Property Relationship Studies on this compound
Theoretical Prediction of Reactivity Patterns
The unique structure of this compound, featuring a fusion of a cyclopropane ring with a dihydropyridazine-2,5-dione ring, suggests a complex interplay of ring strain and electronic effects that govern its reactivity. Theoretical predictions based on computational chemistry can elucidate the most probable sites for nucleophilic and electrophilic attack, as well as the susceptibility of the ring system to various reaction conditions.
The cyclopropane ring introduces significant angle and torsional strain into the molecule. This strain energy can be a driving force for ring-opening reactions, making the C1-C6 and C1-C7 bonds susceptible to cleavage under certain conditions. The reactivity of cyclopropanes is known to be influenced by the electronic nature of their substituents. In this molecule, the electron-withdrawing nature of the adjacent dione (B5365651) functionality would likely polarize the cyclopropane ring, potentially activating it for nucleophilic attack.
The amide functionalities within the six-membered ring present their own characteristic reactivity. The carbonyl carbons are electrophilic and are expected to be the primary sites for nucleophilic attack. The nitrogen atoms, being part of the amide linkage, are generally not nucleophilic. The presence of two carbonyl groups could also influence the acidity of the N-H protons.
Computational models, such as Density Functional Theory (DFT), can be employed to calculate molecular orbitals and electrostatic potential maps. These calculations would likely show that the highest occupied molecular orbital (HOMO) is localized on the nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl carbons. This would predict that electrophiles would preferentially interact with the lone pairs of the heteroatoms, while nucleophiles would attack the carbonyl carbons.
Analysis of Steric and Electronic Influences on the Bicyclic System
The bicyclic nature of this compound imposes significant steric and electronic constraints that are crucial in determining its chemical behavior. The fusion of the three-membered and six-membered rings creates a rigid structure with a concave and a convex face, leading to diastereoselective reactions.
Electronic Influences:
Ring Strain: The cyclopropane ring introduces approximately 27.5 kcal/mol of ring strain, which can be released in ring-opening reactions, thus providing a thermodynamic driving force.
Amide Resonance: The delocalization of the nitrogen lone pair into the adjacent carbonyl group gives the C-N bond partial double bond character, restricting rotation and influencing the planarity of the amide group.
Inductive Effects: The electronegative nitrogen and oxygen atoms exert an electron-withdrawing inductive effect on the rest of the molecule, influencing the acidity and basicity of various positions.
Steric Influences:
Fused Ring System: The rigid bicyclic structure limits the conformational freedom of the molecule. The cyclohexane-like ring is forced into a boat or twist-boat conformation due to the fused cyclopropane.
Facial Shielding: The cyclopropane ring creates distinct steric environments on the two faces of the six-membered ring, which would lead to a high degree of stereocontrol in addition reactions. Attack by a reagent would be favored from the less hindered face.
A theoretical analysis of the steric and electronic parameters could be summarized in the following table:
| Parameter | Value/Description | Implication on Reactivity |
| C-C-C bond angles in cyclopropane | ~60° | High angle strain, favors ring-opening |
| Dihedral angles in the 6-membered ring | Deviated from ideal chair conformation | Torsional strain, influences reactivity |
| Calculated Dipole Moment | Expected to be significant | Strong solvent effects on reactivity |
| LUMO Energy | Expected to be low | Susceptibility to nucleophilic attack at carbonyls |
| Steric Accessibility | Different for the two faces of the molecule | High potential for diastereoselective reactions |
Advanced Research Applications and Future Perspectives of 3,4 Diazabicyclo 4.1.0 Heptane 2,5 Dione
Role as Synthetic Intermediates and Building Blocks
The inherent structural features of 3,4-diazabicyclo[4.1.0]heptane-2,5-dione, including its strained three-membered ring and the presence of multiple functional groups (two amides and a reactive bicyclic system), make it an attractive building block for organic synthesis.
The this compound core is envisioned as a valuable intermediate for the synthesis of more complex molecular architectures. The cyclopropane (B1198618) ring can undergo regioselective ring-opening reactions, providing access to functionalized six-membered heterocyclic systems that would be challenging to synthesize through other routes. Furthermore, the dione (B5365651) functionality can be selectively modified to introduce diverse substituents.
Research on related bicyclo[4.1.0]heptane structures has demonstrated their utility in constructing a variety of complex molecules. For instance, the carbocyclic analogue, bicyclo[4.1.0]heptane-2,5-dione, is recognized as a valuable intermediate in organic synthesis. ontosight.ai Isomeric systems, such as 2,5-diazabicyclo[4.1.0]heptanes, have been successfully employed as conformationally restricted piperazine (B1678402) surrogates in the synthesis of biologically active compounds, including analogues of the antibiotic ciprofloxacin (B1669076). lookchem.comresearchgate.net This precedent suggests that the 3,4-diaza isomer could similarly serve as a key component in the synthesis of novel pharmaceuticals and agrochemicals, such as herbicides. researchgate.net
The rigid framework of this compound is an ideal scaffold for the design of new chemical entities with well-defined three-dimensional orientations of functional groups. This is a critical aspect in medicinal chemistry, where the precise spatial arrangement of substituents can significantly impact biological activity. The fusion of the cyclopropane and pyridazinedione rings creates a compact, yet structurally complex, core that can be elaborated to explore new areas of chemical space.
The potential of the broader diazabicyclo[4.1.0]heptane framework in medicinal chemistry is significant. lookchem.comresearchgate.net Studies on various isomers have shown that this heterocyclic system can be incorporated into molecules targeting a range of biological pathways. lookchem.comresearchgate.net For example, derivatives of the closely related 3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one have been investigated as potent histamine (B1213489) H3 receptor inverse agonists. This highlights the promise of the 3,4-diazabicyclo[4.1.0]heptane core as a foundational structure for the discovery of new therapeutic agents.
Development of Novel Methodologies
The synthesis and manipulation of the this compound ring system present opportunities for the development of new and efficient synthetic methods.
Future research will likely focus on developing catalytic methods for the synthesis and derivatization of this compound. The development of enantioselective catalytic routes to this bicyclic system would be of particular importance, as the stereochemistry of the cyclopropane ring can have a profound effect on the biological activity of its derivatives. Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used to attach the 2,5-diazabicyclo[4.1.0]heptane core to other molecular fragments, and similar strategies could be adapted for the 3,4-diaza isomer. lookchem.com
The synthesis of the related 2,4-diazabicyclo[4.1.0]heptane-3,5-dione system has been achieved through the reaction of 5-halogenouracil derivatives with active methylene (B1212753) compounds under basic conditions. nih.govsemanticscholar.org This suggests that intramolecular cyclization strategies, potentially mediated by transition metal catalysts, could be a fruitful avenue for the efficient construction of the this compound core.
Non-classical synthetic methods, such as photochemistry and electrochemistry, offer intriguing possibilities for the synthesis of strained ring systems like this compound. Photochemical [2+2] cycloadditions or ring contractions of larger heterocyclic precursors could provide direct access to this bicyclic scaffold. Recent research has demonstrated that visible light-mediated reactions of diazoenals can lead to the formation of bicyclo[4.1.0]heptane-fused polycycles, indicating the potential of light-driven transformations in this area of chemistry. chemrxiv.org
Electrochemical methods could also be employed to mediate the key bond-forming reactions in the synthesis of this compound, potentially offering a more sustainable and selective alternative to traditional chemical reagents.
Derivatization for Structure-Activity Relationship Studies (Academic Focus)
The this compound scaffold is well-suited for systematic derivatization to probe structure-activity relationships (SAR) in a variety of biological contexts. The nitrogen atoms of the pyridazinedione ring and the carbon atoms of the bicyclic framework can be functionalized to generate libraries of related compounds.
A notable example of the utility of this core structure in SAR studies comes from the development of novel antihypertensive agents. A series of benzopyran derivatives featuring a (5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)oxy moiety at the 4-position were synthesized and evaluated for their potassium channel opening activity. nih.gov These studies revealed that modifications to the diazabicycloheptene portion of the molecule significantly influenced the hypotensive activity, demonstrating the value of this scaffold in fine-tuning pharmacological properties. nih.gov
The table below summarizes the potential of derivatization at different positions of the this compound core for SAR studies, based on the chemistry of related compounds.
| Position of Derivatization | Potential for Modification | Impact on Properties |
| N-3 and N-4 | Alkylation, Acylation, Arylation | Modulates solubility, metabolic stability, and receptor interactions. |
| C-1, C-6, C-7 (cyclopropane ring) | Introduction of substituents | Influences stereochemistry and conformational rigidity, affecting binding affinity. |
| C-2 and C-5 (carbonyl groups) | Conversion to other functional groups (e.g., thiocarbonyls, imines) | Alters hydrogen bonding capacity and electronic properties. |
By systematically exploring these derivatization possibilities, researchers can gain a deeper understanding of the molecular features required for a desired biological effect, paving the way for the rational design of new and more effective therapeutic agents.
Design and Synthesis of Analogues for Mechanistic Probes
The rigid framework of this compound makes it an excellent scaffold for designing molecular probes to investigate biological and chemical processes. By strategically introducing functional groups at various positions, analogues can be synthesized to elucidate reaction mechanisms, map enzyme active sites, or serve as surrogates for other important chemical moieties. researchgate.netmdpi.com
The synthesis of such analogues would likely involve multi-step sequences, starting from functionalized cyclopropanes or pyridazine (B1198779) derivatives. For instance, variations in the substituents on the nitrogen atoms or at the bridgehead carbons could be achieved through carefully designed synthetic routes. A general approach to substituted 2,5-diazabicyclo[4.1.0]heptanes, a related structural isomer, involves the Simmons-Smith cyclopropanation of a corresponding tetrahydropyrazine (B3061110) precursor. researchgate.net A similar strategy could potentially be adapted for the synthesis of this compound analogues.
The design of these analogues would be guided by the specific mechanistic question being addressed. For example, to probe the active site of a target enzyme, analogues bearing photoaffinity labels or fluorescent tags could be synthesized. The rigid bicyclic core would ensure a well-defined orientation of these reporter groups within the active site, providing precise structural information upon binding. Furthermore, the inherent strain of the cyclopropane ring can be exploited to design mechanism-based inhibitors, where the ring-opening of the cyclopropane is triggered by an enzymatic reaction, leading to irreversible inhibition. bohrium.com
Table 1: Potential Analogues of this compound for Mechanistic Studies
| Analogue Structure | Potential Application | Rationale |
| N-Aryl/Alkyl Analogues | Probing hydrophobic pockets in enzyme active sites | Varying the steric bulk and electronic properties of the N-substituents can map the topology of binding sites. |
| Bridgehead Functionalized Analogues | Covalent modification of active site residues | Introduction of reactive groups (e.g., electrophiles) at the bridgehead positions can lead to covalent bond formation with nucleophilic amino acid residues. |
| Isotopically Labeled Analogues | Elucidating reaction mechanisms | Incorporation of isotopes (e.g., 13C, 15N) allows for the tracking of bond-breaking and bond-forming steps using techniques like NMR and mass spectrometry. |
| Fluorinated Analogues | Modulating physicochemical properties and serving as 19F NMR probes | Strategic placement of fluorine atoms can alter pKa, lipophilicity, and metabolic stability, while also providing a sensitive handle for NMR studies. |
Emerging Areas of Research
The unique structural and electronic properties of this compound open doors to several emerging areas of chemical research. These include its integration into modern automated synthesis platforms, the exploration of its potentially unusual reactivity, and its hypothetical application in advanced materials.
The synthesis of complex heterocyclic molecules like this compound and its analogues can often be challenging, requiring precise control over reaction conditions. Flow chemistry and automated synthesis offer significant advantages in this regard, enabling enhanced safety, scalability, and reproducibility. researchgate.net
The application of continuous flow technology could be particularly beneficial for reactions involving unstable intermediates or highly exothermic processes, which may be encountered in the synthesis of strained bicyclic systems. researchgate.netrsc.org For instance, the cyclopropanation step or subsequent functionalization reactions could be performed in a microreactor, allowing for rapid optimization of parameters such as temperature, pressure, and residence time. researchgate.net This fine-tuned control can lead to higher yields and selectivities compared to traditional batch methods.
Furthermore, the integration of automated synthesis platforms would accelerate the generation of a library of analogues for high-throughput screening. researchgate.net By combining robotic liquid handling with in-line purification and analysis, a diverse set of compounds with systematic structural variations could be rapidly synthesized and evaluated for their biological activity or material properties. This approach would significantly expedite the drug discovery or materials development process.
The inherent ring strain in the this compound scaffold is expected to impart unusual reactivity. The fusion of the electron-deficient dihydropyridazinedione ring with the strained cyclopropane ring could lead to novel chemical transformations not observed in simpler, unstrained systems.
One area of interest would be the exploration of ring-opening reactions of the cyclopropane moiety. mdpi.com These reactions could be initiated by nucleophiles, electrophiles, or transition metals, leading to the formation of functionalized seven-membered rings or other complex heterocyclic systems. The regioselectivity and stereoselectivity of these ring-opening reactions would be of fundamental interest and could provide access to novel molecular scaffolds.
Another avenue for exploration is the participation of the bicyclic system in cycloaddition reactions. The π-system of the dihydropyridazinedione ring and the strained σ-bonds of the cyclopropane could both potentially act as reactive partners in various pericyclic reactions. researchgate.net For example, [4+2] or [3+2] cycloadditions could lead to the construction of more complex polycyclic architectures. The unique electronic nature of the strained lactam framework might also enable unconventional transition metal-catalyzed domino reactions, where a cascade of bond-forming events is triggered by the release of ring strain. rsc.org
The rigid and well-defined three-dimensional structure of this compound makes it a promising, albeit hypothetical, building block for the creation of advanced materials with unique properties. The incorporation of such rigid monomers into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and dimensional stability. researchgate.net
One hypothetical application is in the synthesis of high-performance polyamides through ring-opening polymerization (ROP) of the lactam functionality. The rigidity of the bicyclic monomer would be translated into the polymer chain, resulting in a material with a high glass transition temperature and excellent mechanical properties. mdpi.com Such polymers could find applications in aerospace, automotive, and electronics industries where materials with superior performance are required. researchgate.net
Furthermore, the well-defined geometry of the monomer could be exploited to create polymers with specific nano- or microstructures. For example, the controlled polymerization of chiral analogues of this compound could lead to the formation of helical polymers with interesting chiroptical properties. The rigid bicyclic units could also serve as cross-linking agents to create robust and porous polymer networks for applications in gas separation, catalysis, or as scaffolds for tissue engineering. The inherent rigidity of the monomer unit would contribute to the formation of a well-defined and stable porous structure.
Table 2: Hypothetical Material Applications Based on Structural Rigidity
| Material Type | Potential Properties | Hypothetical Application |
| High-Performance Polyamides | High thermal stability, high modulus, dimensional stability | Lightweight composites for aerospace and automotive components. |
| Microporous Polymer Networks | High surface area, defined pore size distribution | Gas storage and separation, heterogeneous catalysis. |
| Chiral Polymers | Chiroptical activity, enantioselective recognition | Chiral stationary phases for chromatography, sensors for chiral molecules. |
| Rigid Polymer Scaffolds | Biocompatibility, defined architecture | Scaffolds for tissue engineering, controlled drug delivery systems. |
Q & A
Q. What are the established synthetic routes for 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione, and how is its purity validated?
The compound can be synthesized via cyclopropane deprotection strategies. For example, sodium-catalyzed deprotection in anhydrous methanol, followed by neutralization with acidic Amberlite® IR-120 resin, yields diastereoisomeric mixtures of derivatives. Purity is validated using elemental analysis (e.g., C, H, N percentages) and chromatographic methods .
Q. What analytical techniques are critical for characterizing this compound?
Elemental analysis (e.g., C: 67.88%, H: 5.77%, N: 5.35%) is essential for confirming molecular composition. Complementary techniques include NMR for structural elucidation and mass spectrometry for molecular weight confirmation. Crystallography may resolve stereochemical ambiguities in derivatives .
Q. How does the compound’s stability vary under different solvent and temperature conditions?
Stability studies should assess degradation in polar solvents (e.g., methanol, water) and at elevated temperatures. For example, reactions in methanol under reflux (60–80°C) may require inert atmospheres to prevent oxidation. Accelerated stability testing via HPLC can quantify decomposition products .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound derivatives?
A 2^k factorial design can evaluate variables like reaction time, temperature, and catalyst loading. For instance, sodium catalyst concentration (0.5–2.0 mol%) and methanol volume (5–10 mL) may be optimized to maximize yield while minimizing side products. Response surface methodology (RSM) can model interactions between factors .
Q. What methodologies are used to evaluate the biological activity of this compound, such as anticoccidial or analgesic effects?
In vitro assays (e.g., enzyme inhibition for anticoccidial activity) and in vivo models (rodent pain response tests) are common. For analogs like 2,7-diazabicyclo[4.1.0]hept-3-enes, dose-response curves and toxicity profiling (LD50) are critical. Structural analogs with coumarin or tetrazole moieties may enhance bioactivity .
Q. How can structural modifications enhance the compound’s herbicidal or catalytic properties?
Introducing substituents like oxa-bridges (e.g., 7-Oxa-3,4-diazabicyclo[4.1.0]hepta-4-ene-2-one) can alter reactivity. Herbicidal activity is tested via seedling growth inhibition assays (e.g., Arabidopsis thaliana), while catalytic potential is assessed in asymmetric organocatalysis (e.g., enantioselective synthesis) .
Q. What strategies are effective for synthesizing ester or amide derivatives of this compound?
Esterification with dimethyl ethyl chloride under Schotten-Baumann conditions yields derivatives like 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylic acid dimethylethyl ester. Amide derivatives are synthesized via carbodiimide-mediated coupling, followed by purification via flash chromatography .
Q. How should researchers address contradictions in experimental data, such as inconsistent reaction yields?
Contradictions may arise from uncontrolled variables (e.g., moisture, oxygen). Systematic replication studies with controlled atmospheres (N2/Ar) and statistical analysis (ANOVA) can identify outliers. Comparing elemental analysis and spectral data across batches ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
